Bis(2-chloroethoxy)methane
Overview
Description
Bis(2-chloroethoxy)methane-induced Mitochondrial and Myofibrillar Damage
A study on the cardiotoxic effects of bis(2-chloroethoxy)methane (CEM) revealed significant damage to the heart muscle in rats. The research showed that both male and female rats experienced similar severity and incidence of lesions across different regions of the heart after dermal administration of CEM. The damage included myofiber vacuolation, necrosis, mononuclear-cell infiltration, fibrosis, and atrial thrombosis. Notably, the damage was time-related and seemed to peak at day 3, with some resolution by day 16. Ultrastructural analysis pinpointed the mitochondria as the primary site of damage, with vacuolation occurring due to mitochondrial cristae loss and sarcoplasmic reticulum distention. The study suggests that the heart may initiate protective mechanisms to cope with the damage caused by CEM or its metabolite, thiodiglycolic acid .
Cardiac Damage in Rodents after Exposure to Bis(2-chloroethoxy)methane
Further investigation into the cardiac toxicity of CEM in rodents showed that both F344 rats and B6C3F1 mice suffered heart lesions after dermal exposure to various doses of CEM. The study reported treatment-related deaths at higher doses and indicated that the heart lesions were more severe in rats than in mice, and more severe in females than in males. The no-observed-adverse-effect level (NOAEL) for heart lesions was established at different levels for male and female rats and mice. The main morphological feature of the lesions was myocyte vacuolization, with rats also showing mononuclear cell infiltration, myocytic necrosis, and atrial thrombosis. The study hypothesized that mitochondrial damage due to CEM metabolism to thiodiglycolic acid is the cause of the observed cardiac toxicity .
Synthesis of Bis(2-chloroethoxy)Methane
A technological study on the synthesis of CEM detailed an efficient method involving the reaction of ethylene chlorohydrin with Oligopolyformaldehyde under sulfuric acid catalysis. The optimized reaction conditions included specific molar ratios, catalyst dosage, and the use of toluene as a water-carrying agent. The reaction was conducted at a reflux temperature of 110°C until no more water was generated. The yield of CEM under these conditions was reported to be 97.7%, with a confirmed structure by ATR IR and a purity of 99% as determined by gas chromatography .
Molecular Structure Analysis
While the provided data does not include a direct analysis of the molecular structure of CEM, a related compound, bis(chlorodiphenylstannyl)methane, was studied for its crystal and molecular structure. This compound crystallizes in the orthorhombic space group and features pentacoordinated tin atoms with intra- and inter-molecular chlorine bridges. The structure forms polymeric chains held together by Sn-Cl bonds. Although this study does not directly pertain to CEM, it provides insight into the structural analysis of similar organochlorine compounds .
Chemical Reactions Analysis
The provided data does not contain specific information on the chemical reactions of CEM beyond its synthesis and the toxicological effects of its metabolism. However, it is known that CEM is metabolized to thiodiglycolic acid, which is implicated in mitochondrial dysfunction and subsequent cardiac toxicity .
Physical and Chemical Properties Analysis
The synthesis study provides some insight into the physical properties of CEM, such as its boiling point, which is implied by the reflux temperature of 110°C used during its synthesis. The high purity and yield of the synthesized CEM suggest that it is a stable compound under the conditions described. However, detailed physical and chemical properties such as melting point, solubility, and specific chemical reactivity are not provided in the data .
Scientific Research Applications
Toxicology and Carcinogenesis Studies
Bis(2-chloroethoxy)methane is primarily used as a solvent and as a starting agent in the production of fungicides and polysulfide polymers. Extensive toxicology and carcinogenesis studies have been conducted on this compound, especially considering its widespread use in the production of polysulfide elastomers. These studies have focused on understanding its potential carcinogenic effects when applied dermally to rats and mice. The findings indicate that under certain conditions, there was no evidence of carcinogenic activity in both male and female rats and mice, despite the presence of nonneoplastic lesions in some organs (National Toxicology Program technical report series, 2011).
Synthesis Optimization
A technological study aimed at optimizing the synthesis of bis(2-chloroethoxy)methane was conducted, revealing conditions that yield a high purity of the compound. This study involved the reaction of ethylene chlorohydrin and Oligopolyformaldehyde under sulfuric acid catalysis, achieving a yield of 97.7% (Yan Bai, Xuan Tang, Kui Zhou, & Cunshe Zhang, 2014, Advanced Materials Research).
Cardiotoxicity Studies
Bis(2-chloroethoxy)methane has been the subject of numerous studies investigating its cardiotoxic effects. These studies have characterized the severity and nature of cardiac damage induced by this compound in rats, revealing lesions such as myofiber vacuolation, necrosis, and mononuclear cell infiltration. These findings highlight the compound's potential cardiotoxicity, especially with prolonged exposure (J. Dunnick, J. Johnson, J. Horton, & A. Nyska, 2004, Toxicological sciences).
Metabolism and Excretion Studies
Further research has been done on the absorption, distribution, metabolism, and excretion of bis(2-chloroethoxy)methane in rats and mice. These studies are crucial for understanding how the body processes this chemical and the potential health implications. The major metabolite identified was thiodiglycolic acid, providing insights into the metabolic pathways of this compound (S. R. Black, K. Decosta, P. Patel, & J. M. Mathews, 2007, Xenobiotica).
Molecular Structure Analysis
There have also been studies on the molecular structure of related compounds, such as bis(chlorodiphenylstannyl)methane, which contribute to the broader understanding of the chemical properties and potential applications of these types of molecules (J. Meunier-Piret, M. Meerssche, K. Jurkschat, & M. Gielen, 1985, Journal of Organometallic Chemistry).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-(2-chloroethoxymethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXGURFLBLRZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023917 | |
Record name | Bis(2-chloroethoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline] | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(2-chloroethoxy)methane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3948 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP) | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2339 @ 20 °C/20 °C | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.9 (Air= 1) | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.13 [mmHg], 0.132 mm Hg at 25 °C | |
Record name | Bis(2-chloroethoxy)methane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3948 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bis(2-chloroethoxy)methane | |
Color/Form |
Colorless liquid | |
CAS RN |
111-91-1 | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(2-chloroethoxy)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethoxy)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-chloroethoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethoxy)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5288KK0810 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point= -32.8 °C | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.